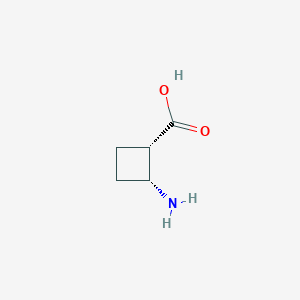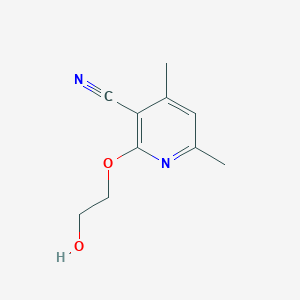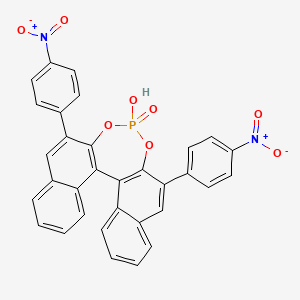
3-Iodo-5-nitropyridin-2-amine
Übersicht
Beschreibung
3-Iodo-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4IN3O2 and a molecular weight of 265.01 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of nitropyridines, such as 3-Iodo-5-nitropyridin-2-amine, can be achieved through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, results in 3-nitropyridine . This method yields good results for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Iodo-5-nitropyridin-2-amine can be represented by the InChI code 1S/C5H4IN3O2/c6-3-1-4 (9 (10)11)5 (7)8-2-3/h1-2H, (H2,7,8) and the InChI key MDJUWRHSXKZSOJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group, forming 3-aminopyridine . This reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group .Physical And Chemical Properties Analysis
3-Iodo-5-nitropyridin-2-amine has a density of 2.2±0.1 g/cm3 . It has a boiling point of 391.6±42.0 °C at 760 mmHg . The melting point is reported to be between 231-236ºC .Wissenschaftliche Forschungsanwendungen
Vicarious Nucleophilic Substitution
3-Nitropyridine derivatives, including compounds structurally related to 3-Iodo-5-nitropyridin-2-amine, have been extensively studied for their reactivity in vicarious nucleophilic substitution reactions. This method has been used to synthesize a variety of substituted 2-amino-5-nitropyridines, indicating the potential of 3-Iodo-5-nitropyridin-2-amine in such chemical transformations. The reactions typically result in good yields and high regioselectivity, providing an efficient pathway to synthesize structurally diverse nitropyridines (Bakke et al., 2001).
Oxidative Nucleophilic Substitution
The oxidative nucleophilic substitution of hydrogen (ONSH) has been employed to modify 3-nitropyridine structures, including the synthesis of N,N′-dipyridinylamines. The reaction is notable for its unexpected position selectivity, occurring para to the nitro group. This method offers a route to access a range of 3-nitro-substituted compounds and demonstrates the versatility of nitropyridine derivatives in chemical synthesis (Patriciu et al., 2007).
1,3-Dipolar Cycloaddition Reactions
Nitropyridyl isocyanates, closely related in reactivity to 3-Iodo-5-nitropyridin-2-amine, have been studied for their behavior in 1,3-dipolar cycloaddition reactions. These reactions produce a range of cycloaddition products including tetrazolinones and substituted amines. The high yields and the variety of products formed from these reactions highlight the utility of nitropyridine derivatives in synthesizing nitrogen-rich heterocycles (Holt & Fiksdahl, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-iodo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEADVZZIWYNCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469621 | |
| Record name | 3-Iodo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-nitropyridin-2-amine | |
CAS RN |
25391-56-4 | |
| Record name | 3-Iodo-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-iodo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)
![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)







